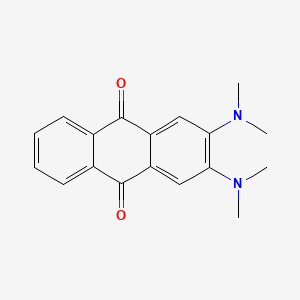
2,3-Bis(dimethylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of two dimethylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with dimethylamine. One common method includes the nucleophilic substitution of anthraquinone with dimethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
2,3-Bis(dimethylamino)anthracene-9,10-dione has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can affect DNA replication and transcription.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. By intercalating into the DNA strands, it prevents the enzyme from performing its function, leading to the disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
- 1,4-Bis(dimethylamino)anthracene-9,10-dione
- 2,6-Bis(dimethylamino)anthracene-9,10-dione
- 2,7-Bis(dimethylamino)anthracene-9,10-dione
Comparison: While these compounds share a similar anthraquinone core, the position of the dimethylamino groups significantly affects their chemical and biological properties. For instance, 2,3-Bis(dimethylamino)anthracene-9,10-dione is unique in its specific binding affinity to DNA and its potent inhibition of topoisomerase II, which distinguishes it from its analogs .
Propiedades
Número CAS |
62468-67-1 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2,3-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-9-13-14(10-16(15)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |
Clave InChI |
KQTLMJGOUIKAOH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


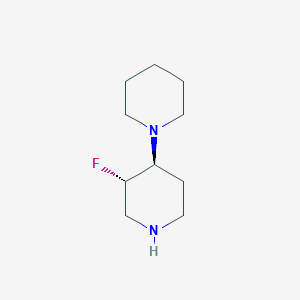
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13125126.png)
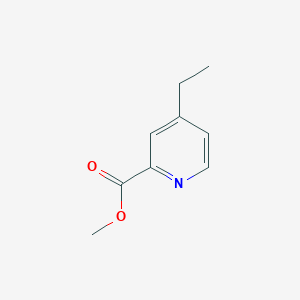

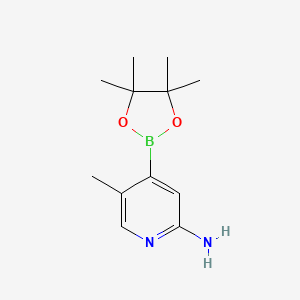
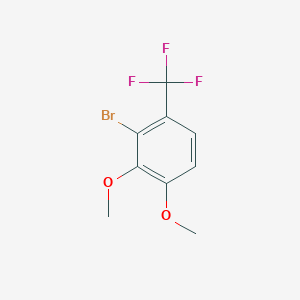

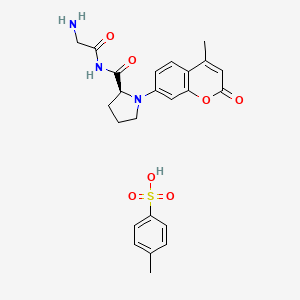
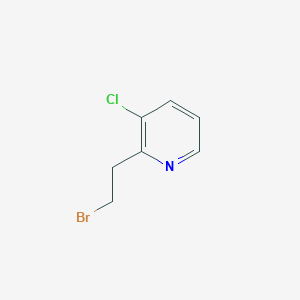
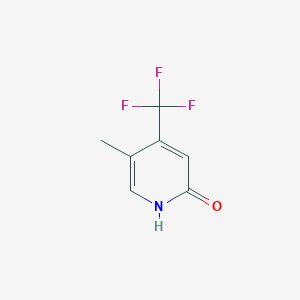

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)


